

Isothiocyanatocyclobutane: A Technical Guide for Advanced Research and Development

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Compound of Interest

Compound Name: Isothiocyanatocyclobutane

Cat. No.: B1321772

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This guide provides a comprehensive technical overview of **isothiocyanatocyclobutane**, a versatile reagent with growing potential in synthetic chemistry and drug discovery. Intended for an audience of researchers, medicinal chemists, and professionals in drug development, this document delves into the core chemical properties, synthesis, reactivity, and applications of this unique cyclobutyl-containing isothiocyanate.

Core Identification and Physicochemical Properties

Isothiocyanatocyclobutane, a member of the alkyl isothiocyanate family, is distinguished by the presence of a strained four-membered cyclobutane ring attached to the reactive isothiocyanate functional group.

IUPAC Name: **isothiocyanatocyclobutane**^[1] CAS Number: 6068-91-3^[1] Synonyms: Cyclobutyl isothiocyanate^[1]

The physicochemical properties of a molecule are fundamental to its application in research, influencing factors such as solubility, reactivity, and bioavailability. The following table summarizes the key computed properties of **isothiocyanatocyclobutane**.

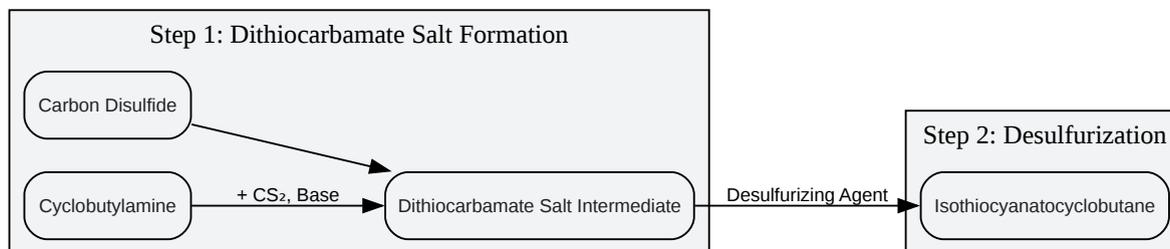
Property	Value	Source
Molecular Formula	C ₅ H ₇ NS	PubChem[1]
Molecular Weight	113.18 g/mol	PubChem[1]
XLogP3-AA	2.5	PubChem
Hydrogen Bond Donor Count	0	PubChem
Hydrogen Bond Acceptor Count	1	PubChem
Rotatable Bond Count	1	PubChem
Exact Mass	113.02992040 Da	PubChem
Monoisotopic Mass	113.02992040 Da	PubChem
Topological Polar Surface Area	44.5 Å ²	PubChem
Heavy Atom Count	7	PubChem
Complexity	101	PubChem

Synthesis of Isothiocyanatocyclobutane

The primary and most common route for the synthesis of **isothiocyanatocyclobutane** is from the corresponding primary amine, cyclobutylamine. This transformation is typically achieved through a two-step, one-pot process involving the formation of a dithiocarbamate salt intermediate, followed by desulfurization.[2] This method is widely applicable for the preparation of a broad range of alkyl and aryl isothiocyanates.[3][4][5]

Reaction Principle

The synthesis commences with the nucleophilic attack of the primary amine (cyclobutylamine) on carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate salt. This intermediate is then treated with a desulfurizing agent to eliminate a sulfur-containing byproduct, yielding the isothiocyanate.



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Caption: General two-step synthesis of **isothiocyanatocyclobutane**.

Detailed Experimental Protocol

The following protocol is a generalized procedure adapted from established methods for the synthesis of alkyl isothiocyanates from primary amines.[3][4]

Materials:

- Cyclobutylamine
- Carbon Disulfide (CS₂)
- Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N)
- Trichloroisocyanuric Acid (TCT) or Tosyl Chloride (TsCl) as the desulfurizing agent
- Dichloromethane (CH₂Cl₂)
- Water

Procedure:

- Dithiocarbamate Formation:
 - In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclobutylamine (1.0 eq) and a base such as potassium carbonate (2.0 eq) or triethylamine (2.0 eq) in an

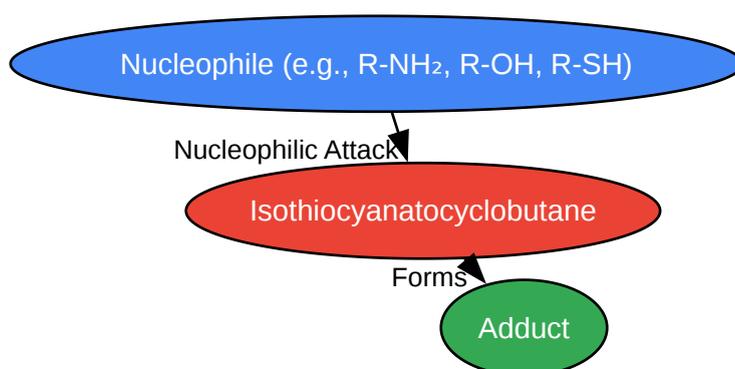
appropriate solvent system (e.g., a mixture of water and an organic solvent like dichloromethane).[3]

- Cool the mixture in an ice bath.
- Slowly add carbon disulfide (1.2 eq) dropwise to the stirred solution.
- Allow the reaction to stir at room temperature for several hours, monitoring the consumption of the starting amine by a suitable technique (e.g., TLC or GC).
- Desulfurization:
 - Once the formation of the dithiocarbamate intermediate is complete, cool the reaction mixture again in an ice bath.
 - Prepare a solution of the desulfurizing agent, such as trichloroisocyanuric acid (0.5 eq) or tosyl chloride (1.1 eq), in an organic solvent like dichloromethane.
 - Add the desulfurizing agent solution dropwise to the reaction mixture.
 - After the addition is complete, allow the reaction to stir for an additional 30-60 minutes at low temperature.
- Work-up and Purification:
 - Quench the reaction by adding water.
 - Separate the organic layer.
 - Extract the aqueous layer with dichloromethane.
 - Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
 - Filter the drying agent and concentrate the filtrate under reduced pressure.
 - The crude **isothiocyanatocyclobutane** can be purified by vacuum distillation to yield the final product.

Self-Validation: The purity and identity of the synthesized **isothiocyanatocyclobutane** should be confirmed through spectroscopic methods, including Infrared (IR) spectroscopy (a strong, characteristic peak for the $-N=C=S$ group is expected around 2100 cm^{-1}), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Reactivity and Synthetic Applications

The isothiocyanate functional group is a versatile electrophile, and its reactivity is the cornerstone of its utility in organic synthesis. The central carbon atom of the $-N=C=S$ group is highly susceptible to nucleophilic attack.



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Caption: Nucleophilic addition to **isothiocyanatocyclobutane**.

Reactions with Nucleophiles

Isothiocyanatocyclobutane readily reacts with a variety of nucleophiles, making it a valuable building block for the synthesis of diverse heterocyclic and acyclic compounds.

- With Amines: Reaction with primary or secondary amines yields substituted thioureas. This reaction is typically rapid and high-yielding.
- With Alcohols and Thiols: In the presence of a base, **isothiocyanatocyclobutane** reacts with alcohols and thiols to form thiocarbamates and dithiocarbamates, respectively.
- With Carbanions: Organometallic reagents and other carbon nucleophiles can add to the isothiocyanate carbon, providing a route to more complex molecules.

Potential in Drug Discovery and Medicinal Chemistry

While specific studies on the biological activity of **isothiocyanatocyclobutane** are limited, the isothiocyanate moiety is a well-known pharmacophore present in many naturally occurring and synthetic compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The cyclobutane ring can impart favorable pharmacokinetic properties, such as increased metabolic stability and improved membrane permeability. Therefore, **isothiocyanatocyclobutane** represents a promising scaffold for the development of novel therapeutic agents.

Safety and Handling

Isothiocyanatocyclobutane is classified as a flammable liquid and vapor. It is harmful if swallowed and causes skin and serious eye irritation. It may also cause allergy or asthma symptoms or breathing difficulties if inhaled and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

Isothiocyanatocyclobutane is a valuable synthetic intermediate with significant potential for applications in organic synthesis and medicinal chemistry. Its straightforward synthesis from cyclobutylamine and the versatile reactivity of the isothiocyanate group make it an attractive building block for the construction of complex molecules and novel drug candidates. Further exploration of the biological activities of derivatives of **isothiocyanatocyclobutane** is a promising area for future research.

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- To cite this document: BenchChem. [Isothiocyanatocyclobutane: A Technical Guide for Advanced Research and Development]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1321772#isothiocyanatocyclobutane-cas-number-and-iupac-name\]](https://www.benchchem.com/product/b1321772#isothiocyanatocyclobutane-cas-number-and-iupac-name)

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